Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a tert-butyl ester group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydroxymethyl-substituted amine with a carboxylic acid derivative under acidic or basic conditions to form the oxazepane ring. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazepane ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active carboxylate form .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Features a tert-butyl ester group.
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Contains a carboxamide group instead of a carboxylate.
Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
SLJSFXUOECCLPA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO |
Origin of Product |
United States |
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